molecular formula C18H17N5O2S B2838243 N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941880-67-7

N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2838243
CAS No.: 941880-67-7
M. Wt: 367.43
InChI Key: LOVNAGCCXCRJKE-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as PTUC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PTUC has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Research on pyridine thiazole derivatives, similar to N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, demonstrates significant antimicrobial and antitumor properties. A study by Zou Xun-Zhong et al. (2020) explored the synthesis of two pyridine thiazole derivatives and their zinc(II) complexes, revealing that these complexes exhibited greater biological activity compared to the free ligands, with specificity for certain bacteria and cancer cell lines (Zou Xun-Zhong et al., 2020).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds structurally related to this compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). R. Borzilleri et al. (2006) discovered that these compounds exhibit significant kinase selectivity and efficacy in human lung and colon carcinoma models (R. Borzilleri et al., 2006).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure to the compound , have shown promising activity against Mycobacterium tuberculosis. A study by V. U. Jeankumar et al. (2013) found that these compounds exhibit significant inhibition of Mycobacterium tuberculosis DNA gyrase and are not cytotoxic at effective concentrations (V. U. Jeankumar et al., 2013).

Industrial Waste Removal

N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, a compound structurally related to this compound, has been used in the synthesis of a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial waste. Kiomars Zargoosh et al. (2015) demonstrated the efficiency of this process, highlighting its practicality for industrial waste treatment (Kiomars Zargoosh et al., 2015).

Antimycobacterial Activity of Pyridine Derivatives

Substituted isosteres of pyridine and pyrazinecarboxylic acids, closely related to the compound of interest, have been synthesized and tested against Mycobacterium tuberculosis. M. Gezginci et al. (1998) found that these compounds exhibit activities comparable to pyrazinamide, a standard antituberculosis drug (M. Gezginci et al., 1998).

Dynamic Tautomerism and Divalent N(I) Character

N-(Pyridin-2-yl)thiazol-2-amine, structurally similar to the compound , exhibits dynamic tautomerism and divalent N(I) character, as reported by Sonam Bhatia et al. (2013). This study provided insights into electron distribution and tautomeric preferences of such compounds (Sonam Bhatia et al., 2013).

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12-4-6-14(7-5-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNAGCCXCRJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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